Chemical properties of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol
Chemical properties of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol
An In-depth Technical Guide to 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol
Foreword: Navigating the Landscape of a Novel Compound
This technical guide delves into the chemical properties of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol. It is important to note that while this compound is available from suppliers, there is a scarcity of published experimental data in peer-reviewed literature.[1] Consequently, this document serves as a comprehensive theoretical and predictive analysis, drawing upon established principles of organic chemistry and data from structurally analogous compounds. The insights provided herein are intended to guide researchers and drug development professionals in their preliminary assessment and future investigation of this molecule.
Chemical Identity and Structure
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a substituted aromatic compound. Its structure features a phenol ring with a chlorine atom, a dimethylaminomethyl group, and a nitro group at specific positions.
Table 1: Compound Identification
| IUPAC Name | 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol |
| Molecular Formula | C9H11ClN2O3 |
| Molecular Weight | 230.65 g/mol |
| Canonical SMILES | CN(C)CC1=C(C=C(C=C1[O-])Cl)O |
| InChI Key | InChI=1S/C9H11ClN2O3/c1-12(2)5-7-6(10)3-8(11(13)14)4-9(7)15/h3-4,15H,5H2,1-2H3 |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial in determining its behavior in various chemical and biological systems. The following table summarizes the predicted properties of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol, derived from computational models and comparison with related structures like 4-chloro-2-nitrophenol and 2-(N,N-dimethylaminomethyl)-4-nitrophenol.[2][3]
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| logP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~75 - 85 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Influences solubility and interaction with biological targets. |
| Hydrogen Bond Acceptors | 4 (Nitro O, Amino N, Phenolic O) | Affects solubility and binding affinity. |
| pKa (Phenolic -OH) | ~5 - 6 | The electron-withdrawing nitro and chloro groups increase the acidity of the phenol compared to phenol itself. |
| pKa (Dimethylamino) | ~8 - 9 | Typical basicity for a tertiary amine. |
Synthesis and Reactivity
Proposed Synthetic Pathway: The Mannich Reaction
A plausible and efficient route for the synthesis of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is the Mannich reaction. This well-established reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds via electrophilic aromatic substitution. The starting materials would be 4-chloro-2-nitrophenol, formaldehyde, and dimethylamine.
Caption: Proposed synthesis via the Mannich reaction.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chloro-2-nitrophenol in a suitable solvent such as ethanol or methanol.
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Reagent Addition: Add 1.1 equivalents of dimethylamine (as a solution in water or a suitable solvent) to the flask, followed by 1.1 equivalents of formaldehyde (as an aqueous solution, formalin).
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.
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Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed to obtain the pure product.
Chemical Reactivity
The reactivity of 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is governed by its functional groups:
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Phenolic Hydroxyl Group: The acidic proton can be abstracted by a base to form a phenoxide ion. The electron-withdrawing nitro and chloro groups enhance this acidity.
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Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution and can be reduced to an amino group using reducing agents like SnCl2/HCl or catalytic hydrogenation.
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Dimethylamino Group: The lone pair of electrons on the nitrogen atom imparts basic properties and can be protonated in acidic conditions to form an ammonium salt.
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Aromatic Ring: The ring is electron-deficient due to the chloro and nitro substituents, making it susceptible to nucleophilic aromatic substitution under certain conditions, though this is generally difficult.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons appearing as doublets in the range of 7.0-8.5 ppm.- A singlet for the methylene protons (-CH₂-) adjacent to the amino group, likely around 3.5-4.5 ppm.- A singlet for the two methyl groups (-N(CH₃)₂) around 2.2-2.8 ppm.- A broad singlet for the phenolic proton (-OH), which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- The carbon of the methylene group (-CH₂-) around 50-60 ppm.- The carbons of the methyl groups (-N(CH₃)₂) around 40-50 ppm. |
| IR Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹.- C-H stretching bands for aromatic and aliphatic protons around 2800-3100 cm⁻¹.- Asymmetric and symmetric N-O stretching bands for the nitro group around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.- C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.- C-N and C-Cl stretching bands in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a chlorine atom. |
Potential Applications and Research Directions
Mannich bases of phenols are known for a wide range of biological activities. The combination of a nitrophenol, a halogen, and a tertiary amino methyl group in 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol suggests several potential areas of research:
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Medicinal Chemistry: The compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. The dimethylaminomethyl group can enhance water solubility and bioavailability.
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Coordination Chemistry: The molecule possesses multiple coordination sites (phenolic oxygen, amino nitrogen, nitro oxygens) and could act as a ligand for various metal ions, forming complexes with interesting catalytic or material properties.
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Intermediate in Organic Synthesis: The functional groups on this molecule can be further modified. For instance, the nitro group can be reduced to an amine, which can then be used to build more complex molecules.
Caption: A typical workflow for compound characterization.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for the title compound, precautions should be based on structurally related hazardous compounds like 4-chloro-2-nitrophenol.[2][4]
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Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[4] It is likely to cause skin and serious eye irritation.[2][4] May cause respiratory irritation.[2]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[4]
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol is a compound with a rich chemical functionality that suggests potential for a variety of applications, particularly in medicinal and materials chemistry. While direct experimental data is currently lacking, this guide provides a solid, scientifically-grounded framework for researchers to begin their investigations. The proposed synthetic route is robust, and the predicted properties and reactivity profiles offer a roadmap for future studies. As with any new compound, all experimental work should be conducted with appropriate safety precautions.
References
- Safety Data Sheet for 4-Chloro-2-nitrophenol. (2025, December 22). [Source details not fully available]
- 4-chloro-2,3-dimethyl-6-nitrophenol - C8H8ClNO3, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980. PubChem.
- Compound 4-chloro-2-{[(2,4-dimethylphenyl)imino]methyl}-6-nitrophenol. Chemdiv.
- 4-Chloro-2-methyl-6-nitrophenol. CymitQuimica.
- 4-Chloro-2,6-dimethylphenol. (2023, July 5). Apollo Scientific.
- Aldrich 146269 - Safety Data Sheet. (2024, November 30). Sigma-Aldrich.
- 4-Chloro-2-methyl-6-nitrophenol | C7H6ClNO3 | CID 74478. PubChem.
- 4-Chloro-2-methyl-6-nitrophenol. CAS Common Chemistry.
- Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Quick Company.
- Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. (2014, November 27). NICNAS.
- 4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol. Laibo Chem.
- 2-Chloro-4-methyl-6-nitrophenol | C7H6ClNO3 | CID 13358043. PubChem.
- 4-Chloro-2-nitrophenol. NIST WebBook.
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Structure and spectroscopic properties of 2-(N,N-dimethylaminomethyl)-4-nitrophenol. (1985, September 30). Journal of Chemical Crystallography.
- 4-Chloro-2,6-dinitrophenol. PMC - NIH.
- 4-chloro-2-methyl-6-nitrophenol (C7H6ClNO3). PubChemLite.
